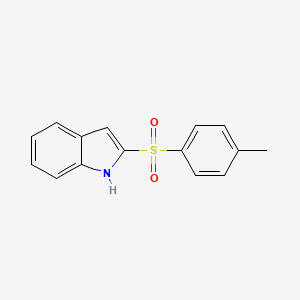

2-tosyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2S |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1H-indole |

InChI |

InChI=1S/C15H13NO2S/c1-11-6-8-13(9-7-11)19(17,18)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 |

InChI Key |

SFLNGWZAZXGDHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Tosyl 1h Indole and Its Analogs

Direct Sulfonylation Approaches to 2-Sulfonylindoles

Direct sulfonylation of the indole (B1671886) C-H bond is an atom-economical and straightforward approach to introduce the desired sulfonyl group. Several methods have been developed to achieve this transformation with high regioselectivity for the C-2 position.

Iodophor-Mediated Sulfonylation Protocols

A convenient and efficient method for the synthesis of 2-sulfonylindoles has been developed using an iodophor/H₂O₂-mediated 2-sulfonylation of indoles with sulfonyl hydrazides in an aqueous phase. researchgate.netsnnu.edu.cn This environmentally friendly approach utilizes commercially available and inexpensive iodophor as both a green catalyst and the aqueous reaction medium. researchgate.net The reactions are typically rapid, affording a series of 2-sulfonylated products in moderate yields within a short timeframe. researchgate.netsnnu.edu.cn

The proposed mechanism for this transformation involves the in situ generation of molecular iodine from the iodophor, which then reacts with the indole to form a 2,3-diiodoindoline intermediate. Concurrently, the sulfonyl hydrazide is activated by molecular iodine to produce a sulfonyl radical. The reaction between the diiodoindoline intermediate and the sulfonyl radical, followed by the elimination of hydrogen iodide, yields the final 2-sulfonylated indole product. researchgate.net

| Reactants | Catalyst/Mediator | Solvent | Time (min) | Yield (%) | Ref |

| Indole, p-Toluenesulfonyl hydrazide | Iodophor/H₂O₂ | Water | 10 | Moderate | researchgate.net |

| Substituted Indoles, Sulfonyl hydrazides | Iodophor/H₂O₂ | Water | 10 | Moderate | snnu.edu.cn |

Electrochemical Sulfonylation Methods

Electrochemical methods offer a green and efficient alternative for the C-H sulfonylation of indoles. A direct electrochemical sulfonylation has been developed between indoles, inorganic sulfites (as the SO₂ source), and alcohols in an undivided electrolysis cell under mild conditions. nih.govresearchgate.net This method allows for the efficient preparation of various indoyl sulfonate esters. nih.govresearchgate.net

Another electrochemical approach enables the chemoselective sulfonylation of C2,C3-unsubstituted indoles using arylsulfonyl hydrazides in the presence of ammonium (B1175870) bromide, which acts as both a redox catalyst and an electrolyte. researchgate.net These electrochemical methods are advantageous as they often avoid the need for harsh oxidants and metal catalysts.

| Method | Reactants | Key Features | Ref |

| Direct Electrochemical Sulfonylation | Indoles, Inorganic sulfites, Alcohols | Cost-effective SO₂ source, Mild conditions | nih.govresearchgate.net |

| Electrochemically Enabled Chemoselective Sulfonylation | C2,C3-unsubstituted indoles, Arylsulfonyl hydrazides | Ammonium bromide as redox catalyst and electrolyte | researchgate.net |

Catalyst-Controlled Sulfonylation of Indoles

While many direct sulfonylation methods are metal-free, catalyst-controlled approaches offer an alternative means to achieve regioselectivity. Iodine-catalyzed methods have been shown to be effective for the regioselective 2-sulfonylation of indoles with sodium sulfinates. mdpi.com These reactions can be carried out at room temperature in the absence of a metal catalyst, providing 2-arylsulfonyl indoles in good yields. mdpi.com

Transition metal-catalyzed C-H functionalization of indoles is a broad field of study. rsc.org While direct examples of transition metal-catalyzed C-2 sulfonylation are less common in the initial search results, the development of such methods remains an active area of research. For instance, copper-mediated C-4 sulfonylation of indoles has been reported, highlighting the potential of transition metals to control the regioselectivity of indole sulfonylation.

Regioselectivity in 2-Sulfonylation Reactions

The regioselectivity of indole sulfonylation is a critical aspect of these synthetic methods. The C-2 position of the indole ring is often favored in direct sulfonylation reactions. researchgate.net In iodophor-mediated protocols, the reaction proceeds exclusively at the C-2 position. researchgate.net Similarly, iodine-catalyzed sulfonylation with sodium sulfinates also shows high selectivity for the C-2 position. mdpi.com The electronic properties of the substituents on the indole ring can influence the reaction efficiency, with electron-donating groups generally leading to higher yields of the 2-sulfonylated product. acs.orgmdpi.com In contrast, sulfenylation of indoles, the introduction of a thioether group, often occurs at the C-3 position. rsc.orgnih.govnih.govnih.govacs.org

Cyclization and Annulation Reactions for Indole Core Construction

An alternative to the direct functionalization of a pre-existing indole ring is the construction of the indole core itself, with the sulfonyl group being incorporated during the cyclization or annulation process.

Palladium-Catalyzed Annulation Pathways

Palladium catalysis is a powerful tool for the synthesis of heterocyclic compounds, including indoles. One approach involves the palladium(0)-catalyzed thiolative annulation of ynamides with dialkyl sulfides. acs.orgrsc.org This reaction delivers 2-sulfenylindoles, which are precursors that can potentially be oxidized to the corresponding 2-sulfonylindoles. The proposed mechanism involves the formation of a palladacycle intermediate. acs.orgrsc.org While this method does not directly yield 2-sulfonylindoles, it represents a viable two-step strategy for their synthesis starting from acyclic precursors. Further research is needed to explore more direct palladium-catalyzed annulation pathways that lead directly to the formation of the 2-sulfonylindole core.

Gold-Catalyzed Cycloisomerization Processes

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds under mild conditions. In the context of tosylated indoles, gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols represents an efficient method for the preparation of 1H-indole-2-carbaldehydes. This process is operationally simple and provides the desired products in good to excellent yields, ranging from 70-99%. The reaction mechanism is believed to involve the activation of the alkyne moiety by the gold(I) catalyst, which triggers an intramolecular addition of the tethered aniline (B41778). This leads to the formation of a vinyl gold intermediate. Subsequent transformations of this intermediate can yield various substituted indoles. The versatility of gold catalysis in heterocyclic synthesis offers an environmentally friendly alternative for constructing intricate molecular frameworks.

A notable application of this methodology is the synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols in the presence of N-iodosuccinimide (NIS). The reaction proceeds efficiently for a wide variety of substrates. The proposed mechanism involves the gold(I)-catalyzed activation of the alkyne, followed by intramolecular cyclization. The resulting vinyl gold intermediate undergoes iododeauration with NIS to form the (E)-2-(iodomethylene)indolin-3-ol adduct. This adduct can then undergo a 1,3-allylic alcohol isomerization, followed by formylation, to yield the 1H-indole-2-carbaldehyde.

| Starting Material | Reagent | Yield (%) | |

|---|---|---|---|

| 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols | Gold(I) | N-Iodosuccinimide (NIS) | 70-99 |

Intramolecular Cyclizations for Substituted Indoles

Intramolecular cyclization reactions are a cornerstone in the synthesis of indole derivatives, including those bearing a tosyl group. One effective strategy for the preparation of 1,2-disubstituted-3-tosyl indoles is a one-pot, two-step modified Madelung synthesis. acs.org This method involves the nucleophilic substitution of a bromide in an N-(2-(bromomethyl)phenyl)-N-phenylbenzamide with sodium p-tolylsulfinate, followed by cyclization of the resulting intermediate upon treatment with a suitable base to form the indole ring. acs.org This procedure is operationally simple and does not require a transition metal catalyst, providing access to variably substituted indoles in good yields from readily available starting materials. acs.org

The reaction is initiated by the substitution of the benzylic bromide with sodium p-tolylsulfinate to form a key intermediate. acs.org Subsequent deprotonation at the benzylic position by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN), generates a carbanion that undergoes an intramolecular attack on the amide carbonyl group. acs.org This is followed by dehydration to afford the 1,2-disubstituted-3-tosyl indole. acs.org The choice of base is crucial, as the cyclization to form 3-tosyl indoles only proceeds in the presence of an external base. acs.org

Another approach involves the palladium-catalyzed intramolecular C-H amination of 2-acetamido-3-aryl-acrylates. While N-acetyl groups were found to be superior in terms of yield and ease of preparation, N-tosyl substituted substrates also resulted in a decent conversion to the corresponding indole. nih.gov

| Starting Material | Key Step | Yield | |

|---|---|---|---|

| N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | 1. p-TolSO2Na, DMSO 2. DBN | Intramolecular Cyclization | Moderate to High acs.org |

| N-Tosyl-2-acetamido-3-aryl-acrylate | Pd(OAc)2, O2 | Intramolecular C-H Amination | Decent Conversion nih.gov |

Multicomponent Reactions (MCRs) in Indole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the components, offer an efficient and atom-economical approach to complex molecules. baranlab.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been utilized in the synthesis of diverse heterocyclic scaffolds. baranlab.orgnih.govresearchgate.netresearchgate.netwikipedia.org

While a direct one-pot synthesis of 2-tosyl-1H-indole via a classical Ugi or Passerini reaction is not prominently reported, the use of tosylmethyl isocyanide (TosMIC) as a component in these reactions showcases the potential for incorporating a tosyl group into the product scaffold. nih.gov TosMIC is a versatile and less odorous isocyanide that can participate in both Passerini and Ugi reactions to generate highly functionalized adducts. nih.gov

A notable example that highlights the potential of MCRs in the synthesis of indole precursors is the Ugi-tetrazole four-component reaction (UT-4CR). nih.gov This reaction, involving substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3), proceeds smoothly at room temperature to afford Ugi-tetrazole derivatives in good to excellent yields. nih.gov These products can then undergo an acidic ring closure in a subsequent step to furnish 2-tetrazolo substituted indoles. nih.gov This two-step approach, starting with an MCR, provides a mild and versatile route to highly substituted indoles. nih.gov The development of such MCR-based strategies could pave the way for novel and efficient syntheses of this compound and its analogs by carefully selecting the appropriate starting materials.

Tosyl Group Introduction and Rearrangements

The tosyl group is a common protecting group for the nitrogen atom of indoles and can also be found as a substituent at other positions of the indole ring. Its introduction and potential for rearrangement are key aspects in the synthesis of tosylated indoles.

The N-tosylation of indole scaffolds is a fundamental transformation in the synthesis of many tosylated indole derivatives. This reaction is typically achieved by treating the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), pyridine (B92270), or N,N-diisopropylethylamine (DIPEA). The choice of solvent can vary, with dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) being frequently employed. The reaction generally proceeds under mild conditions, often starting at 0 °C and then warming to room temperature.

For instance, the N-tosylation of 2-alkenylanilines, which are precursors to indoles, can be carried out using p-toluenesulfonyl chloride and pyridine in DCM. Similarly, the synthesis of N-tosyl-2-alkynyl anilines, which are important intermediates for cyclization reactions, involves the reaction of the corresponding aniline with tosyl chloride.

It is important to control the stoichiometry of the reagents, particularly when using strong bases like NaH, as excess base can potentially lead to side reactions. The N-tosyl group is valued for its stability under a variety of reaction conditions, yet it can be removed when desired, making it a versatile tool in multistep synthesis.

Intramolecular rearrangements of the tosyl group on the indole nucleus provide a sophisticated method for accessing different constitutional isomers that might be difficult to synthesize directly. A significant example of such a rearrangement is the 1,3-sulfonyl migration. acs.org

This type of rearrangement has been observed in the synthesis of 3-sulfonylindoles from N-tosyl alkynylanilines. acs.org The reaction can be initiated by a gold(I) or silver(I) catalyzed cyclization of the N-tosyl alkynylaniline to form an N-tosyl indole intermediate. acs.org In the presence of a photosensitizer, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6, and under visible light irradiation, this N-tosyl indole can undergo a 1,3-migration of the tosyl group from the nitrogen atom to the C3 position of the indole ring. acs.org

Control experiments have shown that the N-tosyl indole is stable under blue light irradiation in the absence of the photocatalyst. acs.org However, in the presence of the iridium-based photosensitizer, a marginal 1,3-sulfonyl migration is observed. acs.org Crossover experiments have suggested that the migration of the sulfonyl group occurs in an intramolecular fashion. acs.org This photocatalyzed rearrangement offers a novel pathway to 3-sulfonylindoles, demonstrating the mobility of the tosyl group under specific reaction conditions.

Catalyst control is a powerful strategy in organic synthesis to selectively form one regioisomer over another from a common starting material. In the context of indole synthesis and functionalization, the choice of catalyst can dictate the outcome of a reaction, leading to regiodivergent pathways.

An example of this principle is seen in the gold-catalyzed rearrangement-addition reactions of sulfenylated propargylic carboxylates with indoles. nih.gov In these reactions, the choice of the counterion of the gold catalyst can influence the reaction pathway, leading to either a 1,2- or a 1,3-carboxylate migration. nih.gov Although this example involves the rearrangement of a carboxylate group rather than a tosyl group, it illustrates the concept of catalyst-controlled regiodivergence in reactions involving indole precursors. The higher affinity of the tosylate anion (OTs-) for gold may stabilize the cationic character of the gold catalyst, which is required for the 1,2-migration pathway. nih.gov

Furthermore, the regioselectivity of indole functionalization can be controlled by the choice of solvent. For instance, the arylation of indoles can be directed to either the C2 or C3 position by adjusting the solvent in the presence of a P(O)tBu2 auxiliary group. While not a rearrangement of the tosyl group itself, this demonstrates that external factors, including the catalyst system and the reaction medium, can be manipulated to achieve a desired regiochemical outcome in the synthesis of substituted indoles. The development of catalyst systems that can control the regioselective introduction or rearrangement of a tosyl group on the indole ring is an active area of research.

Diverse Synthetic Routes to this compound Derivatives

The synthesis of 2-substituted indoles, including those bearing a tosyl group, has been the subject of extensive research. Modern organic synthesis has provided a plethora of methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches. The following sections will explore some of these advanced strategies.

Ligand-based condensation reactions, particularly those catalyzed by transition metals, offer a powerful means to construct the indole framework with control over substitution patterns. Palladium-catalyzed reactions are at the forefront of these methodologies, enabling the formation of 2,3-disubstituted indoles through the arylation of ortho-alkynylanilines. In this context, the choice of ligand is often critical in dictating the efficiency and outcome of the reaction.

One notable strategy involves the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes, facilitated by a palladium acetate (B1210297) catalyst system. This approach, akin to the Larock indole synthesis, allows for the incorporation of a wide range of aryl groups at the 2- and 3-positions of the indole core. While not directly yielding a 2-tosyl derivative, this method can be adapted to introduce a tosyl-bearing aryl group or a precursor that can be subsequently converted to the desired product. The reaction demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the arylsilane. rsc.org

Another relevant palladium-catalyzed approach is the tandem Buchwald-Hartwig/Heck reaction. This one-step synthesis utilizes a gem-dibromovinyl unit as a starting material to produce 2-vinylic indoles. organic-chemistry.org The versatility of this method allows for the synthesis of a variety of substituted indoles, which can be further elaborated. The optimization of this reaction often involves screening various palladium sources, ligands, and bases to achieve high yields. organic-chemistry.org

The synthesis of indole-2-carboxylates can be achieved via a palladium-catalyzed aerobic amination of aryl C-H bonds. This method starts from readily accessible 2-acetamido-3-aryl-acrylates and uses molecular oxygen as the terminal oxidant. nih.gov The resulting indole-2-carboxylates are valuable precursors that can be converted to other functional groups at the C2 position.

| Catalyst/Ligand System | Starting Materials | Product Type | Ref. |

| [Pd(OAc)₂] / Ag₂O | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | 2,3-disubstituted indoles | rsc.org |

| Pd(dba)₂ / P(t-Bu)₃ | gem-dibromovinylaniline, Alkenes | 2-vinylic indoles | organic-chemistry.org |

| Pd(OAc)₂ | 2-acetamido-3-aryl-acrylates | Indole-2-carboxylates | nih.gov |

Table 1: Examples of Ligand-Based Reactions for Indole Synthesis

Rearrangement reactions provide an elegant and often atom-economical pathway to thermodynamically more stable isomers. In indole chemistry, the 1,2-migration of a substituent from the C3 to the C2 position is a noteworthy transformation for the synthesis of 2-substituted indoles from their more readily available 3-substituted counterparts. jst.go.jpnih.gov This migration is typically promoted by strong Brønsted or Lewis acids.

Trifluoromethanesulfonic acid (TfOH) has been shown to be particularly effective in facilitating this 1,2-migration of both alkyl and aryl groups on the indole nucleus. jst.go.jpnih.gov The proposed mechanism involves the protonation of the C3 position of the indole ring, which generates a cationic character at the C2 position. This facilitates the 1,2-migration of the substituent from C3 to C2, followed by deprotonation to yield the 2-substituted indole. jst.go.jp

Studies have demonstrated that while weaker acids like trifluoroacetic acid (TFA) are ineffective, and others such as p-toluenesulfonic acid and methanesulfonic acid give low yields, TfOH provides significantly better results. jst.go.jp This method has been successfully applied to a range of 3-substituted indoles, showcasing its utility in accessing C2-functionalized indoles that might be challenging to synthesize directly. jst.go.jpnih.gov

| 3-Substituted Indole | Acid Catalyst | Migrated Product (Yield) | Ref. |

| 3-Benzyl-1H-indole | TfOH | 2-Benzyl-1H-indole (Good Yield) | jst.go.jp |

| 3-Phenyl-1-tosyl-1H-indole | TfOH | No reaction, decomposition | jst.go.jp |

| 3-Isopropyl-1H-indole | TfOH | 2-Isopropyl-1H-indole (Good Yield) | jst.go.jp |

Table 2: Acid-Catalyzed Migration Reactions for the Synthesis of 2-Substituted Indoles

While the subsection title suggests N-alkylation, the synthesis of this compound involves substitution at the C2 position. A more relevant application of N-tosylhydrazones in this context is their use as precursors for the formation of the indole ring itself, leading to 2-substituted indoles. Copper-catalyzed reactions involving N-tosylhydrazones have emerged as a versatile tool in organic synthesis.

A significant strategy is the ligand-free copper bromide (CuBr)-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-aminobenzaldehydes. This method allows for the efficient assembly of 2-substituted indoles. organic-chemistry.org The reaction proceeds through a proposed copper carbene intermediate, which then undergoes migratory insertion and cyclization. organic-chemistry.org This approach is economically advantageous due to the use of an inexpensive copper catalyst and the absence of a ligand. organic-chemistry.org The reaction tolerates a wide array of functional groups on both the alkyne and the N-tosylhydrazone, making it a versatile route to a diverse range of 2-substituted indoles. organic-chemistry.org

| N-Tosylhydrazone Source | Alkyne Partner | Product | Ref. |

| o-aminobenzaldehyde | Phenylacetylene | 2-Phenyl-1H-indole | organic-chemistry.org |

| o-aminobenzaldehyde | 1-Octyne | 2-Hexyl-1H-indole | organic-chemistry.org |

| Substituted o-aminobenzaldehydes | Various terminal alkynes | Substituted 2-alkyl/aryl-1H-indoles | organic-chemistry.org |

Table 3: Copper-Catalyzed Synthesis of 2-Substituted Indoles from N-Tosylhydrazones

Reductive cyclization and dehydrogenative processes are fundamental strategies for the construction of aromatic heterocycles, including the indole core. These methods often start from readily available precursors and proceed with high efficiency.

Reductive cyclization is a powerful technique for indole synthesis, often involving the reduction of a nitro group followed by an intramolecular cyclization. A one-pot tandem reaction of 1-halo-2-nitrobenzene and terminal alkynes through a Sonogashira-type coupling followed by reductive cyclization can produce 2-substituted indoles. researchgate.net This process can be catalyzed by a palladium dithiolate complex with zinc as the reductant, and it tolerates a broad range of functional groups. researchgate.net

Dehydrogenative processes, on the other hand, involve the formation of the aromatic indole ring through the removal of hydrogen from a more saturated precursor. An electrocatalytic dehydrogenative cyclization of 2-vinylanilides has been developed for the synthesis of 3-substituted and 2,3-disubstituted indoles. acs.org This method is notable for its use of an organic redox catalyst and the absence of external chemical oxidants, representing a green and sustainable approach. acs.org Another approach is the acceptorless dehydrogenative condensation of diols and anilines, which can be catalyzed by heterogeneous catalysts like Pt/Al₂O₃ and ZnO in combination with an acid catalyst. rsc.org This method has been applied to the synthesis of 2,3-dimethyl indoles from 2,3-butanediol. rsc.org

| Synthetic Strategy | Precursors | Catalyst/Conditions | Product Type | Ref. |

| Reductive Cyclization | 1-Halo-2-nitrobenzene, Terminal alkynes | Pd dithiolate complex, Zn | 2-Substituted indoles | researchgate.net |

| Dehydrogenative Cyclization | 2-Vinylanilides | Electrocatalysis, organic redox catalyst | 3- and 2,3-disubstituted indoles | acs.org |

| Dehydrogenative Condensation | Anilines, Diols | Pt/Al₂O₃, ZnO, p-TSA | Substituted indoles | rsc.org |

Table 4: Reductive Cyclization and Dehydrogenative Processes for Indole Synthesis

Chemical Reactivity and Transformations of 2 Tosyl 1h Indole Derivatives

Electrophilic and Nucleophilic Functionalization

The tosyl group at the N1 position acts as a powerful protecting group and a reactivity modulator. It generally deactivates the indole (B1671886) ring towards electrophilic attack compared to N-unprotected indoles but also allows for specific functionalization patterns, such as lithiation at the C2 position.

Halogenation Reactions (Iodination, Bromination)

Halogenation, particularly at the C3 position of the indole nucleus, is a fundamental transformation for introducing a versatile handle for further synthetic modifications, such as cross-coupling reactions.

Iodination: The direct iodination of N-tosylindoles can be achieved using various iodinating agents. Gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols in the presence of N-iodosuccinimide (NIS) serves as an efficient method to produce iodinated indole derivatives, such as (E)-2-(iodomethylene)indolin-3-ols. acs.orgorganic-chemistry.org This reaction proceeds through the activation of the alkyne by the gold catalyst, followed by intramolecular addition of the aniline (B41778) and subsequent iododeauration with NIS. acs.org In some syntheses of indole alkaloids, a one-pot iodination of a Fischer-Borsche ring intermediate using molecular iodine is employed to introduce iodine onto the indole framework. rsc.org For instance, 3-iodo-1H-indole, which can be subsequently tosylated, has been shown to react with p-toluenesulfonyl hydrazide to yield 2-sulfonylated products. nih.gov

Bromination: The bromination of N-tosylindoles typically occurs at the C3 position, which is the most nucleophilic carbon in the indole ring. The synthesis of 3-bromo-1-tosyl-1H-indole is a standard procedure that often involves electrophilic aromatic substitution. This compound is a critical intermediate for creating bioactive molecules through subsequent reactions. A common method involves the reaction of 3-bromoindole with tosyl chloride (TsCl) using a phase-transfer catalyst.

In cases where the indole is substituted, such as with a trifluoromethyl group at the C2 position, halogenation still proceeds efficiently. For example, 3-bromo-1-tosyl-2-(trifluoromethyl)-1H-indole can be prepared from 3-bromo-2-(trifluoromethyl)-1H-indole by reaction with tosyl chloride. nih.gov Similarly, N-bromosuccinimide (NBS) is a widely used reagent for bromination. It has been employed for the selective bromination of the terminal methyl group in 2-acyl-3-methyl-1-tosylindoles, demonstrating the ability to target side chains while the tosylated indole core remains intact. researchgate.net

The table below summarizes representative halogenation reactions on N-tosylindole systems.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1-(2-(Tosylamino)phenyl)prop-2-yn-1-ol | Au(I) catalyst, N-Iodosuccinimide (NIS) | (E)-2-(Iodomethylene)indolin-3-ol | acs.org, organic-chemistry.org |

| 3-Bromoindole | Tosyl chloride (TsCl), NaOH, PTC | 3-Bromo-1-tosyl-1H-indole | |

| 2-Acyl-3-methyl-1-tosylindole | N-Bromosuccinimide (NBS) | 2-Acyl-3-(bromomethyl)-1-tosylindole | researchgate.net |

| 3-Bromo-2-(trifluoromethyl)-1H-indole | Tosyl chloride (TsCl), Base | 3-Bromo-1-tosyl-2-(trifluoromethyl)-1H-indole | nih.gov |

| 3-Iodo-2-(trifluoromethyl)-1H-indole | Tosyl chloride (TsCl), Base | 3-Iodo-1-tosyl-2-(trifluoromethyl)-1H-indole | mdpi.com |

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the 2-tosyl-1H-indole scaffold is crucial for building molecular complexity.

Alkylation: The N-tosyl group facilitates C2-lithiation, which can then be quenched with alkylating agents. However, other positions can also be functionalized. A consecutive detosylation/alkylation of N-tosylated indoles with alcohols or alkoxides provides a method for C3-alkylation.

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of N-tosylindoles. Oxidative arylation of N-tosylindole with arenes like benzene (B151609) can occur selectively at the C2-position when using silver acetate (B1210297) (AgOAc) as the oxidant in the presence of a palladium catalyst. nih.gov This contrasts with the C3-arylation observed with other N-protecting groups under different conditions, highlighting the directing influence of both the protecting group and the oxidant. nih.gov While palladium-catalyzed N-arylation of unprotected indoles is common, the N-tosyl group serves as a stable protecting group during C-H arylation of the indole core. nih.govnih.gov Copper-catalyzed systems have also been developed for the N-arylation of various azoles, providing a complementary approach. organic-chemistry.org

The following table presents examples of arylation reactions involving N-tosylindole.

| Substrate | Coupling Partner | Catalyst/Reagent(s) | Product | Reference(s) |

| N-Tosylindole | Benzene | Pd(OAc)₂, AgOAc | 2-Phenyl-1-tosyl-1H-indole | nih.gov |

| 2-(Tosylmethyl)anilines | Terminal Alkynes | Cu-catalyst | 2,3-Disubstituted Indoles | organic-chemistry.org |

Heteroatom Functionalizations (e.g., Selenylation, Sulfenylation, Amidation, Esterification, Hydroxylation, Azidation)

The introduction of heteroatoms onto the N-tosylindole framework provides access to a wide range of functionalized derivatives with potential applications in medicinal chemistry and materials science.

Selenylation and Sulfenylation: Direct C-H sulfenylation of N-tosylindoles can be achieved with high regioselectivity at the C2 position. researchgate.netdntb.gov.uamdpi.comnih.govpg.edu.pl This transformation is typically accomplished by first treating the N-tosylindole with a strong base like butyllithium (B86547) (BuLi) to generate the 2-lithio-N-tosylindole intermediate, which is then quenched with an electrophilic sulfur source such as S-alkyl or S-aryl phosphorodithioates or thiotosylates. dntb.gov.uamdpi.comnih.gov This method is efficient and tolerates various functional groups. dntb.gov.uamdpi.com The resulting 2-sulfenyl-N-tosylindoles can be readily deprotected to yield the corresponding N-H indoles. mdpi.com Similarly, direct C-H selenylation of indoles with diselenides can be catalyzed by various reagents, a strategy applicable to N-tosyl derivatives to produce 3-selanylindoles. researchgate.net

Amidation and Azidation: The N-tosylindole core can be elaborated to include nitrogen functionalities. For instance, N-tosylindole aldehyde derivatives can undergo reductive amination with amines like 2-iodoaniline (B362364) to form secondary amine linkages. beilstein-journals.org The synthesis of 2-(aminomethyl)indoles has also been reported from the corresponding indolylmethylacetates, which can be derived from N-tosylindoles. rsc.org

Esterification and Hydroxylation: Ester groups can be introduced onto the N-tosylindole scaffold. Borane-catalyzed C-F esterification of N-tosyl indoles has been reported to produce indolin-3-yl boronic esters. core.ac.uk In the context of total synthesis, palladium-catalyzed oxidative decarboxylation has been used on N-tosylindole-2-carboxaldehyde derivatives to facilitate further transformations like dihydroxylation. researchgate.net While direct hydroxylation of the N-tosylindole ring is less common, oxidative dearomatization-hydroxylation has been achieved on related N-Boc indoles to yield 2-hydroxyindolin-3-ones. researchgate.net

The table below provides an overview of selected heteroatom functionalization reactions.

| Functionalization | Substrate | Reagent(s) | Product Type | Reference(s) |

| Sulfenylation | N-Tosylindole | 1. BuLi; 2. S-Aryl Thiotosylate | 2-(Arylthio)-1-tosyl-1H-indole | dntb.gov.ua, mdpi.com, nih.gov |

| Selenylation | Indole | Diselenides, BiI₃ catalyst | 3-Selanylindole | researchgate.net |

| Amidation | N-Tosylindole-3-carbaldehyde | 2-Iodoaniline, NaBH₄ | N-((1-Tosyl-1H-indol-3-yl)methyl)aniline derivative | beilstein-journals.org |

| Esterification | N-Tosylindole | - | Indolin-3-yl boronic ester | core.ac.uk |

Oxidation and Reduction Chemistry of this compound Derivatives

The N-tosylindole framework can undergo both oxidation and reduction reactions, leading to diverse molecular architectures or the removal of the protecting group.

Oxidation: The oxidation of N-tosylindole derivatives can lead to valuable synthetic intermediates. For example, the oxidation of the indole ring can form isatin (B1672199) (indole-2,3-dione) analogues. In the synthesis of the marine alkaloid Ts-damirone B, a key step involves the IBX-mediated oxidation of a tosylated indole precursor. researchgate.net Furthermore, the oxidation of an N-tosylindole-2-carboxaldehyde was a critical step in the total synthesis of isatisine A, leading to the construction of the final product's core structure. researchgate.net

Reduction: Reduction reactions involving N-tosylindoles are varied. A significant reaction is the reductive cleavage of the N-tosyl group itself. This deprotection is crucial in multi-step syntheses to liberate the indole N-H. researchgate.net Various methods exist, including the use of cesium carbonate in a THF-methanol mixture, which is a mild and efficient protocol. researchgate.net This method is effective for N-tosylindoles bearing both electron-donating and electron-withdrawing groups. researchgate.net Other reagents like magnesium in methanol (B129727) under sonication or thioglycolic acid/LiOH can also be employed. researchgate.net

Beyond deprotection, other functionalities on the N-tosylindole scaffold can be reduced. N-Tosylindole-3-formamidoximes have been reduced to the corresponding N-tosylindole-3-formamidines using a Raney Nickel catalyst under a hydrogen atmosphere. nih.gov Carbonyl groups, such as esters, can also be reduced. For example, N-tosyl indole-3-carboxylate (B1236618) was successfully reduced to N-tosyl indole-3-methanol using lithium aluminum hydride (LiAlH₄). uark.edu

| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |

| Oxidation | N-Tosylindole precursor | IBX (2-Iodoxybenzoic acid) | Pyrroloiminoquinone core | researchgate.net |

| Reduction (Detosylation) | N-Tosyl-5-bromoindole | Cs₂CO₃, THF/MeOH | 5-Bromo-1H-indole | researchgate.net |

| Reduction (Functional Group) | N-Tosylindole-3-formamidoxime | Raney Nickel, H₂ | N-Tosylindole-3-formamidine | nih.gov |

| Reduction (Functional Group) | N-Tosyl methyl indole-3-carboxylate | LiAlH₄ | N-Tosyl indole-3-methanol | uark.edu |

Reactivity with Specific Reagents and Reaction Types

Reactions Involving Indolylmethylacetates

(1-Tosyl-1H-indol-2-yl)methyl acetate and its C3-substituted counterpart are versatile intermediates that react with various nucleophiles, primarily through palladium catalysis or base-mediated pathways.

The palladium-catalyzed reaction of (1-tosyl-1H-indol-2-yl)methyl acetate with soft carbon pronucleophiles, such as ethyl 2-methyl-3-oxobutanoate, has been investigated. acs.orgunivaq.it These reactions can lead to the expected product of nucleophilic attack at the exocyclic methylene (B1212753) carbon (C1'). acs.orgunivaq.it However, an unexpected reaction pathway was also observed, where the nucleophile attacks the C3 position of the indole ring. acs.orgunivaq.it This C1'/C3 selectivity is influenced by factors such as the nature of the palladium ligand used in the catalytic system. acs.org

Under metal-free, basic conditions, indolylmethylacetates are believed to generate highly reactive 2- or 3-alkylideneindolenine intermediates in situ. rsc.orgru.nl These intermediates then undergo a conjugate-style addition with soft nucleophiles. For instance, (1-tosyl-1H-indol-3-yl)methyl acetate has been identified as an excellent precursor for synthesizing 3-(aminomethyl)indoles by reaction with amine nucleophiles. ru.nl This approach has also been extended to oxygen and sulfur nucleophiles, providing access to (aryloxymethyl) and (tosylmethyl) indoles, respectively. rsc.orgresearchgate.net

The table below details the reactivity of N-tosyl-protected indolylmethyl acetates.

| Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type(s) | Reference(s) |

| (1-Tosyl-1H-indol-2-yl)methyl acetate | Ethyl 2-methyl-3-oxobutanoate | Pd₂(dba)₃, Ligand | C1' and C3 alkylated products | acs.org, univaq.it |

| (1-Tosyl-1H-indol-3-yl)methyl acetate | Amine nucleophiles | Base (e.g., K₂CO₃) | 3-(Aminomethyl)-1-tosylindoles | ru.nl |

| 2-Indolylmethylacetates | N, O, S soft nucleophiles | Base | 2-(Aminomethyl), (aryloxymethyl), or (tosylmethyl) indoles | rsc.org |

Condensation Reactions (e.g., Mannich, Cope-Knoevenagel)

The N-tosyl group activates the C-3 position of the indole nucleus, making the C-3 proton more acidic and amenable to deprotonation. This facilitates condensation reactions with electrophiles at this position. While direct examples involving this compound are not extensively documented in readily available literature, studies on closely related N-tosylated heterocyclic systems demonstrate this principle.

For instance, the reactivity of N-tosylated carbazolones, which contain an embedded indole-like structure, provides insight into the potential transformations of 2-tosyl-1H-indoles. Research on 2,3-dihydro-9-tosyl-carbazol-4(1H)-one, a vinylogous amide with an active methylene group adjacent to the N-tosyl-pyrrole ring, shows it readily undergoes both Mannich and Cope-Knoevenagel condensations. publish.csiro.aupublish.csiro.au

Mannich Reaction:

The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound. slideshare.net In the case of 2,3-dihydro-9-tosyl-carbazol-4(1H)-one, the active methylene group at the C-3 position reacts with formaldehyde (B43269) and piperidine, typically in the presence of acetic acid, to yield the corresponding 3-(piperidin-1-ylmethyl) derivative. publish.csiro.au This reaction underscores the ability of the N-tosyl group to facilitate the formation of a key C-C bond at the position equivalent to the C-3 of indole.

Cope-Knoevenagel Reaction:

The Cope-Knoevenagel reaction is a variation of the Knoevenagel condensation, a reaction between a carbonyl compound and a compound with an active methylene group. wikipedia.orgorientjchem.org 2,3-Dihydro-9-tosyl-carbazol-4(1H)-one has been shown to react with malononitrile (B47326) under Cope-Knoevenagel conditions. publish.csiro.au The reaction is typically catalyzed by ammonium (B1175870) acetate in a mixture of acetic acid and toluene, leading to the formation of a dicyanovinylidene derivative at the C-3 position. publish.csiro.au

These examples on related N-tosylated systems suggest that this compound derivatives possessing an active methylene group at the C-3 position are susceptible to similar condensation reactions, providing a pathway to introduce diverse functional groups.

A study on N-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoline (an N-tosyl tetrahydro-β-carboline) further illustrates the utility of the Mannich reaction on N-tosylated indole systems. Proline-catalyzed addition of ketones to this substrate yields chiral 1-substituted tetrahydro-β-carbolines, which are precursors for numerous indole alkaloids. thieme-connect.de

Table 1: Examples of Condensation Reactions on N-Tosyl Indole-Related Systems This table is interactive. You can sort and filter the data.

| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydro-9-tosylcarbazol-4(1H)-one | Mannich | Piperidine, Formaldehyde, Acetic Acid | 3-(Piperidin-1-ylmethyl)-2,3-dihydro-9-tosylcarbazol-4(1H)-one | Not reported | publish.csiro.au |

| 2,3-Dihydro-9-tosylcarbazol-4(1H)-one | Cope-Knoevenagel | Malononitrile, Ammonium Acetate, Acetic Acid, Toluene | 2-(2,3-Dihydro-9-tosyl-4-oxo-1H-carbazol-3-ylidene)malononitrile | 32 | publish.csiro.au |

| N-Tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoline | Mannich | Acetone, L-proline, DMSO, H₂O | (R)-1-(9-Tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one | 99 | thieme-connect.de |

Detosylation/Alkylation Transformations

The tosyl group is frequently employed as a protecting group for the indole nitrogen due to its stability and its ability to facilitate certain reactions. google.com However, its removal (detosylation) is a crucial step in many synthetic sequences. Furthermore, innovative methods have been developed that combine the detosylation step with a subsequent alkylation in a single pot.

Detosylation:

Several methods have been established for the N-detosylation of tosylated indoles, offering a range of conditions from mild to harsh, accommodating various functional groups within the molecule.

Cesium Carbonate: A particularly mild and efficient method involves the use of cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (MeOH). researchgate.netresearchgate.net This method is effective for a wide array of substituted N-tosylindoles, including those with sensitive functional groups like esters and nitro groups. researchgate.net The reaction proceeds at room temperature and generally requires about 3 equivalents of cesium carbonate for optimal results. researchgate.net

Sodium Hydride: Sodium hydride (NaH), commonly used as a base to install the tosyl group, can paradoxically also promote its removal. lookchem.com A NaH-mediated detosylation reaction has been reported, which proceeds efficiently in dimethylacetamide (DMA) at 60 °C. lookchem.comresearchgate.net This method is tolerant of both electron-donating and electron-withdrawing substituents on the indole ring, providing moderate to excellent yields. lookchem.com

Thiophenol and DBU: For specific substrates, such as 3-amino-1-tosylindole-2-carbonitriles, a combination of thiophenol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing benzene has been proven effective for reductive detosylation. researchgate.netucy.ac.cy Interestingly, attempting the detosylation with bases like K₂CO₃ or DBU alone can lead to an unexpected N-to-C tosyl migration. researchgate.net

Table 2: Selected Methods for N-Detosylation of Substituted Indoles This table is interactive. You can sort and filter the data.

| Substrate | Reagent/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosyl-5-bromoindole | Cs₂CO₃ (3 equiv.), 22 °C | THF/MeOH (2:1) | 98 | researchgate.net |

| N-Tosyl-5-nitroindole | Cs₂CO₃ (3 equiv.), 0-5 °C | THF/MeOH (2:1) | 90 | researchgate.net |

| Methyl 1-tosyl-1H-indole-5-carboxylate | NaH (3 equiv.), 60 °C | DMA | 96 | lookchem.com |

| 5-Bromo-1-tosyl-1H-indole | NaH (3 equiv.), 60 °C | DMA | 91 | lookchem.com |

| 3-Amino-1-tosylindole-2-carbonitrile | Thiophenol, DBU, reflux | Benzene | 75 | researchgate.net |

Consecutive Detosylation/Alkylation:

A highly efficient transformation allows for the one-pot detosylation of N-tosyl indoles followed by N-alkylation. This process utilizes alkoxides or alcohols as the alkylating agents under mild conditions. organic-chemistry.org The reaction is believed to proceed through two consecutive displacement steps. datapdf.com This method offers high selectivity for N-alkylation and tolerates a variety of functional groups, providing a direct route from N-tosylated indoles to N-alkylated indoles without isolating the intermediate NH-indole. organic-chemistry.org

This transformation highlights the synthetic versatility of the tosyl group, which can act as both a protecting group and a leaving group in a sequential, one-pot reaction, streamlining the synthesis of N-substituted indole derivatives.

Mechanistic Investigations and Theoretical Studies

Proposed Reaction Mechanisms for 2-Tosyl-1H-Indole Formation

The formation of this compound and its derivatives can be achieved through several synthetic routes, each with a distinct proposed mechanism.

One prominent method is the direct C-2 sulfonylation of indoles. A rapid and efficient protocol utilizes a potassium iodide (KI)/hydrogen peroxide (H₂O₂) system. rsc.orgrsc.org In this reaction, which can be completed in as little as five minutes, 1H-indole is reacted with a sulfonyl source, such as p-toluenesulfonyl hydrazide. rsc.org The proposed mechanism involves the initial iodination of the indole (B1671886). rsc.org

Another approach is a one-pot, two-step modification of the Madelung synthesis to create 1,2-disubstituted-3-tosyl indoles. acs.org This procedure begins with the nucleophilic substitution of a bromide in N-(2-(bromomethyl)phenyl)-N-phenylbenzamide with sodium p-tolylsulfinate to form a key intermediate. acs.org This intermediate then undergoes cyclization when treated with a suitable base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which deprotonates the benzylic position, leading to an intramolecular attack and subsequent formation of the indole ring. acs.org

Gold- and palladium-catalyzed reactions also provide pathways to sulfonyl indoles. For instance, N-tosyl-o-allenylaniline can undergo migratory cycloisomerization to selectively produce 3-tosyl or 4-tosyl indoles, depending on whether a palladium or gold catalyst is used. acs.org The mechanism involves the catalyst coordinating to the allene, followed by a nucleophilic attack from the nitrogen atom and subsequent isomerization to form the indole intermediate, which then undergoes a rearrangement of the tosyl group. acs.org

Role of Intermediates in Reaction Pathways (e.g., 2,3-diiodoindoline, vinyl gold intermediates)

The specific intermediates formed during a reaction are critical in dictating the final product. Mechanistic studies have identified several key intermediates in the synthesis of tosylindoles and related structures.

In the KI/H₂O₂ mediated 2-sulfonylation of indoles, experimental evidence demonstrated that 2,3-diiodoindoline is the main sulfonylation intermediate. rsc.orgrsc.org Control experiments have shown that 1H-indole first undergoes iodination to form 3-iodo-1H-indole. rsc.org This is followed by further reaction to form the di-iodinated intermediate which then reacts with the sulfonyl source.

In gold-catalyzed reactions, vinyl gold intermediates play a pivotal role. acs.orgkyoto-u.ac.jp Cationic gold catalysts are highly π-acidic and readily activate alkynes. kyoto-u.ac.jp This activation facilitates a nucleophilic attack, such as from a nitrogen anion, to form a vinyl gold species. acs.orgkyoto-u.ac.jp This intermediate can then undergo further transformations. In the synthesis of 3-sulfonylindoles, it is proposed that a stable vinyl gold intermediate is formed, which then undergoes homolytic cleavage of the N–SO₂Tol bond upon irradiation, generating an indolyl radical and a sulfonyl radical that propagate a radical chain process. acs.org Similarly, in ligand-controlled gold-catalyzed annulations, a vinyl cation intermediate is proposed to form after the initial gold-activated cyclization, which is then trapped to furnish the final product. rsc.org

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT))

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, rationalizing observed selectivities, and predicting molecular properties.

DFT calculations have been employed to investigate the synthesis of indole scaffolds. For example, in a study on the rhodium-catalyzed synthesis of indolo[2,1-a]isoquinolines, DFT was used to map the free energy profile of the catalytic cycle. pkusz.edu.cn These calculations helped to investigate the C−H annulation cascade and suggested that the alkyne insertion step is rate-limiting. pkusz.edu.cn

In the context of palladium-catalyzed indole synthesis, DFT calculations have provided insights into the role of ligands in promoting specific reaction pathways. For the synthesis of 3-allylindoles, DFT studies revealed that the flexible coordination of an olefinic moiety in the ligand plays a key role in facilitating ligand exchange. chim.it

DFT methods are also used to study the enantioselectivity of reactions. In the Friedel−Crafts reaction of indoles with N-tosylimines catalyzed by BINOL−phosphoric acid, DFT was used to analyze the energies of competing transition states, providing results that were in excellent agreement with experimental outcomes and allowing for the development of a model to predict the absolute configuration of the products. acs.org Furthermore, DFT has been used to predict the electronic and structural properties of complex indole-containing scaffolds. mdpi.com

Experimental Probes for Mechanistic Elucidation (e.g., Radical Trapping Experiments)

To distinguish between different possible reaction pathways (e.g., ionic vs. radical), various experimental probes are utilized. Radical trapping experiments are a common and effective method to determine if a reaction proceeds via a radical-mediated mechanism.

This technique involves adding a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), to the reaction mixture. If the reaction is inhibited or stopped, it provides strong evidence for the involvement of radical intermediates.

Several studies on indole synthesis have employed this method.

In an iron-catalyzed synthesis of indole-fused eight-membered aza-heterocycles, the addition of TEMPO or BHT resulted in no formation of the cyclized product, suggesting that the oxidative coupling proceeds through a radical pathway. acs.org

Similarly, in an Fe-catalyzed Fukuyama-type indole synthesis, the addition of TEMPO led to the full recovery of the starting material, indicating that a hydrogen radical might be involved in the reaction. nih.gov

Investigations into a palladium/silver-catalyzed direct arylation at room temperature also used radical traps. The complete inhibition of the reaction in the presence of BHT or TEMPO pointed towards a hybrid Pd(I) radical species being involved in the catalytic cycle, a departure from more commonly proposed mechanisms like concerted metalation–deprotonation. beilstein-journals.org

The table below summarizes the outcomes of radical trapping experiments in various indole syntheses.

| Reaction Type | Radical Scavenger Used | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Fe-catalyzed Oxidative Coupling | TEMPO, BHT | No cyclized product was obtained. | Reaction proceeds through a radical mechanism. | acs.org |

| Fe-catalyzed Reductive Isonitrile–Olefin Coupling | TEMPO | Starting material was fully recovered. | Involvement of an H-radical is suggested. | nih.gov |

| Pd/Ag-catalyzed Direct Arylation | BHT, TEMPO | Product formation was eliminated. | A hybrid Pd(I) radical species is involved. | beilstein-journals.org |

| Ammonium (B1175870) Persulfate-Mediated Beckmann Rearrangement | Not specified | Transformation follows a radical pathway. | Mechanism involves a radical pathway. | nih.gov |

Molecular Modeling and Docking Studies for Elucidation of Binding Interactions

Molecular modeling and docking simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These studies are instrumental in drug discovery for understanding structure-activity relationships and predicting binding affinity.

For instance, N-tosyl-indole hybrid thiosemicarbazones have been designed and synthesized as tyrosinase inhibitors. nih.gov Molecular docking and molecular dynamics simulations were performed to evaluate the binding interactions of these compounds within the active site of the tyrosinase enzyme. The most potent inhibitor was found to form key interactions, including a metal-acceptor interaction between a copper ion in the active site and an oxygen atom of the nitro group on the inhibitor. nih.gov The docking study also revealed pi-sigma and pi-alkyl interactions with residue VAL A:283. nih.gov

In another study, 2-phenyl-1H-indole derivatives were investigated as potential breast cancer inhibitors. biointerfaceresearch.com Molecular docking was used to predict the binding modes with estrogen and progesterone (B1679170) receptors, while molecular dynamics simulations were carried to confirm the stability of the ligand-receptor complexes. biointerfaceresearch.com

These computational approaches provide a detailed, atom-level view of how ligands like tosyl-indole derivatives fit into a binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) contribute to their binding affinity. This information is invaluable for the rational design of more potent and selective inhibitors.

| Compound Class | Biological Target | Key Findings from Modeling/Docking | Reference |

|---|---|---|---|

| N-tosyl-indole hybrid thiosemicarbazones | Tyrosinase | Identified competitive inhibition. Predicted binding interactions including pi-sigma, pi-alkyl, and a metal-acceptor interaction with a copper ion. | nih.gov |

| 2-Phenyl-1H-indole derivatives | Estrogen and Progesterone Receptors | Predicted possible binding interactions with breast cancer targets. Molecular dynamics confirmed the stability of the receptor-ligand complexes. | biointerfaceresearch.com |

| Thiazole-quinoline/indole hybrids | DNA | Docking and dynamics simulations suggested interaction via groove binding and intercalation, corroborating experimental data. | researchgate.net |

| Benzimidazole derivatives | Aromatase | Docking studies identified binding sites and interaction types, complemented by molecular dynamics simulations to understand the mechanism of action. | acs.org |

Applications in Advanced Organic Synthesis and Building Blocks

2-Tosyl-1H-Indole as a Versatile Synthetic Scaffold

The tosyl group on the indole (B1671886) nitrogen acts as a robust protecting group that is stable to a wide range of reaction conditions, yet can be removed when necessary. nih.gov More importantly, it functions as a potent electron-withdrawing group, which significantly alters the reactivity of the indole ring. This electronic influence facilitates reactions that are otherwise difficult with N-H indoles, such as deprotonation at the C-2 position, and directs electrophilic substitution. The structural versatility of the indole scaffold, combined with the reactivity control offered by the tosyl group, allows for the design and synthesis of complex molecules with specific biological targets. mdpi.comnih.gov This has made N-tosylated indoles, including 2-substituted variants, indispensable precursors for creating diverse polycyclic and highly functionalized indole frameworks. rsc.orgresearchgate.net

Synthesis of Complex Indole-Based Architectures

The utility of this compound and its analogs is demonstrated in their application as starting materials for a variety of intricate molecular structures.

A base-promoted synthetic route allows for the creation of α-(2-indolyl) ketones, which can be elaborated into 2-aroyl-N-tosyl-1H-indole-3-carboxamides. researchgate.net This transition metal-free reaction proceeds via a 5-endo-dig cyclization of 2-alkynylanilines. The subsequent aroylation of the carbanion intermediate leads to the formation of the desired ketone structure. researchgate.net This methodology provides a direct pathway to highly functionalized indoles that are valuable in medicinal chemistry, particularly in the development of compounds aimed at overcoming multidrug resistance in cancer cells. researchgate.net

N-Arylsulfonyl-indole-2-carboxamide derivatives represent a significant class of compounds, synthesized through a multi-step process that often begins with a Fischer indole synthesis to construct the core indole ring. nih.gov For example, starting from precursors like 4-benzyloxyaniline hydrochloride, the indole ring is formed, followed by debenzylation to yield a hydroxyl intermediate. nih.gov Subsequent hydrolysis and condensation with an appropriate sulfonamide, such as 4,5-dichlorothiophene-2-sulfonamide, yields the final N-arylsulfonyl-indole-2-carboxamide products. nih.gov While the primary N-sulfonyl group is on the carboxamide nitrogen, related syntheses can be adapted for tosylation at the indole N-1 position. The resulting structures, featuring multiple heteroatoms, possess potential as chelating ligands for various applications. The general synthesis of indole-2-carbohydrazides involves coupling indole-2-carboxylic acid with a hydrazine (B178648) derivative, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govsemanticscholar.org

Table 1: Synthesis of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives nih.govsemanticscholar.org This table showcases representative examples of related indole-2-carbohydrazide synthesis.

| Compound ID | Starting Materials | Yield (%) | Melting Point (°C) |

| 4a | Indole-2-carboxylic acid, (4-Chlorobenzyl)hydrazine | 56% | 233 |

| 4c | Indole-2-carboxylic acid, Benzylhydrazine | 35% | 237 |

| 4m | Indole-2-carboxylic acid, (4-Bromobenzyl)hydrazine | 25% | 238 |

A practical, metal-free method has been developed for the synthesis of poly-functionalized 3-seleno-, 3-sulfeno-, and 3-telluroindoles from o-alkynyl arylamines. nih.gov This reaction proceeds through the regioselective intramolecular cyclization involving an in situ generated selenenyl, sulfenyl, or tellurenyl chloride intermediate. nih.govresearchgate.net This protocol allows for the efficient construction of various chalcogenated indoles in good to excellent yields. For instance, the reaction of 4-methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide with 1,2-diphenyldiselane under standard conditions yielded 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole in high yield. nih.gov Furthermore, these 3-selenoindoles can be selectively oxidized to the corresponding selenoxide and selenone derivatives using an oxidant like m-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.net

Table 2: Synthesis of Representative 3-Chalcogen-Indoles nih.gov

| Product ID | Substrates | Chalcogen Source | Yield (%) |

| 3a | 4-Methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide | 1,2-Diphenyldiselane | 91% |

| 3j | N-(2-(Thiophen-3-ylethynyl)phenyl)benzenesulfonamide | 1,2-Diphenyldisulfane | 74% |

| 3k | N-(2-(Thiophen-3-ylethynyl)phenyl)benzenesulfonamide | 1,2-Diphenylditellane | 67% |

| 3i | 2-(Phenylethynyl)aniline | 1,2-Diphenyldiselane | 63% |

Complex ureas derived from tosylated indoles can be synthesized efficiently from simple starting materials. researchgate.net The synthesis begins with the N-tosylation of 3-methylindole (B30407) ketones, often catalyzed by a phase-transfer catalyst like NBu4HSO4. researchgate.net This is followed by a highly selective bromination of the terminal methyl group using N-bromosuccinimide (NBS). The resulting brominated intermediate is then reacted with a simple urea (B33335) to furnish the final 1-((2-acyl-1-tosyl-1H-indol-3-yl)methyl)urea products. researchgate.net Similarly, tosylated indole aldehydes are key intermediates in the synthesis of more complex alkaloids. nih.gov These aldehydes can be prepared through various methods, including the formylation of an N-tosyl indole or the controlled oxidation of a corresponding methyl-substituted N-tosyl indole. nih.govnih.gov

The synthesis of complex indole alkaloids can sometimes lead to the formation of multiple products, including rearranged isomers, depending on the reaction conditions. nih.gov For example, the acid-catalyzed reaction of a complex β-carboline intermediate in the total synthesis of the alkaloid phalarine yielded not only the expected indole product but also a benzofuro[3,2-b]indole and other related structures. nih.gov While not always a desired outcome, such rearrangements can be exploited to access unique molecular scaffolds. The tosyl group can influence the stability of intermediates and transition states, thereby affecting the product distribution in reactions like the Fischer indole synthesis or subsequent acid-catalyzed transformations. nih.govresearchgate.net In some cases, unexpected isomers such as 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles have been synthesized instead of the classical 3,3'-diindolyl methanes, highlighting the complex reactivity of the indole nucleus which can be modulated by N-substitution. nih.gov

Strategy for Late-Stage Functionalization

The concept of late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late step in a synthetic sequence. This approach avoids the need for lengthy de novo synthesis for each new analog, thereby accelerating the discovery of novel compounds with improved properties. The this compound scaffold serves as a key building block in this context. The tosyl group at the N1 position is not merely a protecting group; it fundamentally alters the reactivity of the indole ring, facilitating selective C-H functionalization, which is a cornerstone of LSF strategies.

One of the most effective strategies for the functionalization of N-tosylindoles involves regioselective metalation. The electron-withdrawing nature of the tosyl group increases the acidity of the proton at the C2 position, allowing for its selective removal by a strong base like n-butyllithium (n-BuLi). The resulting 2-lithio-N-tosylindole is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups exclusively at the C2 position.

A practical demonstration of this strategy is the C2-sulfenylation of N-tosylindoles. This reaction provides a direct route to 2-sulfenylindoles, which are important structural motifs in medicinal chemistry. The process is efficient and tolerates various functional groups on both the indole core and the sulfenylating agent.

Beyond direct C2-functionalization, the this compound framework is instrumental in constructing more complex, poly-functionalized indole derivatives. For instance, a metal-free, regioselective intramolecular cyclization of N-tosyl-o-alkynyl arylamines with diselenides allows for the synthesis of highly substituted 2-aryl-3-selenyl-1-tosyl-1H-indoles. nih.gov In this strategy, the tosyl group is crucial for the initial substrate stability and for directing the cyclization process, leading to a diverse range of functionalized products in high yields. nih.gov This method highlights the utility of the tosyl group in facilitating complex transformations that introduce multiple functional groups in a single, atom-economical step.

The scope of this cyclization reaction is broad, accommodating various substituents on the aryl rings of both the alkyne and the diselenide, as well as different sulfonyl protecting groups. nih.gov

These examples underscore the strategic importance of the tosyl group in the late-stage functionalization of indoles. It enables precise control over reactivity, allowing for the selective introduction of a wide range of substituents onto the indole core, thereby providing rapid access to diverse molecular architectures for further investigation.

Future Perspectives and Challenges in 2 Tosyl 1h Indole Research

Development of Novel Catalytic Systems

The quest for new catalytic systems is paramount to unlocking the full potential of 2-tosyl-1H-indole and its precursors. While significant progress has been made with established catalysts like palladium, rhodium, and copper, the future lies in designing catalysts that offer unprecedented control over reactivity and selectivity.

Recent studies have highlighted the power of catalyst-controlled regiodivergence in reactions of N-tosyl indole (B1671886) derivatives. For instance, in rearrangements of indole-based oxonium ylides, the choice of catalyst dictates the reaction pathway. A rhodium catalyst selectively facilitates a nih.govnih.gov-rearrangement, whereas a copper catalyst steers the same substrate towards a nih.govorganic-chemistry.org-rearrangement. nih.govchemrxiv.org This dual-catalyst strategy provides a powerful tool for generating structural diversity from a common starting material. nih.govchemrxiv.org

Gold and silver catalysts have also emerged as powerful tools. Silver(I) salts, recognized for their potent alkyne activation, have been employed in the tandem heterocyclization/alkynylation of propargylic diols to generate N-tosyl-2-alkynyl indoles, a process that avoids traditional cross-coupling methods. aablocks.com Gold catalysts have proven effective in migratory cycloisomerization reactions of N-tosyl-o-allenylanilines, where the catalyst's electronic properties can influence the rearrangement position of the tosyl group on the indole ring. acs.org

Future research will likely focus on:

Bimetallic Catalysis: Exploring synergistic effects between two different metals to achieve transformations not possible with single-metal systems.

Photoredox Catalysis: Harnessing light energy to drive novel reactions of tosylated indoles under mild conditions.

Enantioselective Catalysis: Developing chiral catalysts that can control the stereochemistry of reactions, a critical aspect for producing pharmacologically active molecules.

Low-Cost Metal Catalysis: Expanding the use of earth-abundant and less toxic metals like iron and cobalt to replace expensive noble metals. A cobalt-based system has already shown high activity for the methylation of C-H bonds in indoles. organic-chemistry.org

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Rh2(OAc)4 | Rearrangement of Oxonium Ylides | Promotes a highly regioselective nih.govnih.gov-rearrangement. | nih.govchemrxiv.org |

| CuOTf·benzene (B151609) | Rearrangement of Oxonium Ylides | Favors a regioselective nih.govorganic-chemistry.org-rearrangement from the same substrate. | nih.govchemrxiv.org |

| AgOTf | Heterocyclization/Alkynylation | Catalyzes the synthesis of N-tosyl-o-alkynyl indoles from propargylic diols. | aablocks.com |

| tBu3PAuOTf | Cycloisomerization/Rearrangement | Controls the rearrangement of a tosyl group in N-tosyl-o-allenylanilines. | acs.org |

| Co Salt / Tetradentate Phosphine | C-H Methylation | Enables efficient methylation of indole C-H bonds using methanol (B129727). | organic-chemistry.org |

Advancements in Green Chemical Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. royalsocietypublishing.org For the synthesis of this compound and its derivatives, future advancements will prioritize methods that are more environmentally benign and economically viable.

Key areas for development include:

Solvent Selection: Moving away from hazardous chlorinated solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. royalsocietypublishing.orgresearchgate.net Copper(II)-catalyzed cyclizations of 2-ethynylaniline (B1227618) derivatives to form indoles have been successfully performed in a water-methanol mixture, which also allows for catalyst recycling. organic-chemistry.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. One-pot procedures, such as the Fischer synthesis of indoles from ketones and arylhydrazine hydrochlorides in water under sonication, exemplify this principle. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or sonication to reduce reaction times and energy consumption compared to conventional heating. royalsocietypublishing.org

Catalyst Recycling: Developing robust, heterogeneous, or recyclable catalytic systems to minimize waste and reduce costs. organic-chemistry.org

Future research aims to integrate these principles into a holistic synthetic strategy, where the choice of starting materials, catalysts, solvents, and energy sources is optimized for sustainability.

Addressing Regio- and Diastereoselectivity Challenges

Controlling selectivity remains a central challenge in indole chemistry. The electronic nature of the N-tosyl group significantly influences the reactivity of the indole core, yet achieving precise control over the position of substitution (regioselectivity) and the 3D arrangement of atoms (diastereoselectivity) is often difficult.

A significant breakthrough has been the use of catalyst control to direct the outcome of rearrangements. As previously mentioned, rhodium and copper catalysts can selectively generate nih.govnih.gov- and nih.govorganic-chemistry.org-rearrangement products, respectively, from a common N-tosyl indole precursor, with the nih.govnih.gov-rearrangement proceeding with high diastereoselectivity. nih.gov Similarly, in the cycloisomerization of N-tosyl-o-allenylanilines, the choice of gold catalyst and its ligands can influence whether a tosyl group migrates to the C3 or C4 position of the resulting indole. acs.org

However, challenges persist. For example, reactions involving nucleophilic attack on substituted N-tosylaziridines can yield mixtures of regioisomers, and achieving high selectivity often requires specific and sometimes harsh Lewis acids like boron trifluoride. researchgate.net The migration of substituents from the C3 to the C2 position of the indole ring is another area where selectivity is a concern; while the reaction can be promoted by strong acids, some substrates react poorly or decompose. jst.go.jp

Future strategies to master selectivity will involve:

Advanced Catalyst Design: Creating catalysts with precisely tailored steric and electronic properties to better differentiate between reactive sites on the indole nucleus.

Substrate Engineering: Modifying substrates with temporary directing groups that guide the reaction to the desired position before being cleaved.

Computational Modeling: Using density functional theory (DFT) and other computational tools to predict reaction outcomes and understand the mechanistic basis for selectivity, thereby guiding experimental design. nih.govchemrxiv.org

Exploration of New Synthetic Utilities and Derivatization Routes

This compound is not only a target molecule but also a versatile building block for the synthesis of more complex structures. The tosyl group serves as a robust protecting group that can facilitate specific transformations before being removed or can be an integral part of the final molecule's pharmacophore. mdpi.comnih.gov

The synthetic utility of tosylated indoles is demonstrated in their use as key intermediates in the total synthesis of natural products. For example, a copper-catalyzed nih.govorganic-chemistry.org-rearrangement of a 3-(methoxymethyl)-1-tosyl-1H-indole derivative was a crucial step in the total synthesis of the indole alkaloid sorazolon B. nih.gov

Future research is focused on expanding the toolkit for derivatizing the this compound core:

C-H Activation: Developing methods for the direct functionalization of C-H bonds at various positions of the indole ring, which offers a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized substrates.

Novel Cyclizations: Designing new cascade reactions that build complex polycyclic systems onto the indole framework in a single step. A palladium-catalyzed cascade cyclization has been used to construct indoloquinoline derivatives from allenamide derivatives and 2-iodoanilines. researchgate.net

Post-Synthetic Modification: Exploring reactions that modify the tosyl group itself or use it as a leaving group to introduce new functionalities. A detosylation/alkylation transformation has been developed that uses alcohols as alkylating agents. organic-chemistry.org

Fragment-Based Drug Discovery: Using this compound as a core fragment and attaching various pharmacophores to generate libraries of new compounds for biological screening. This approach has been used to synthesize N-tosyl-indole hybrid thiosemicarbazones as potential enzyme inhibitors. nih.gov

The continued exploration of these derivatization routes will ensure that this compound remains a valuable and highly adaptable platform for constructing molecules with significant biological and material applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-tosyl-1H-indole, and how can researchers validate their purity?

- Methodology : Synthesis typically involves transition-metal-catalyzed reactions (e.g., Pd or Rh-mediated cross-coupling) or electrophilic substitution on indole precursors. For example, tosylation at the indole N1 position can be achieved using toluenesulfonyl chloride under basic conditions (e.g., NaH in THF).

- Validation : Confirm purity via HPLC (≥95%) and structural integrity using H/C NMR. Compare spectral data with literature benchmarks (e.g., chemical shifts for tosyl groups: ~7.8 ppm for aromatic protons and ~21 ppm for the methyl group in C NMR) .

Q. How should researchers characterize the crystal structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs for structure refinement. Key parameters include R-factor (<0.05 for high-resolution data) and data-to-parameter ratios (>15:1 for reliability). Ensure proper cryogenic conditions (e.g., 100 K) to minimize thermal motion artifacts .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Guidelines :

- Hazards : Limited acute toxicity data; avoid inhalation/contact. Use PPE (gloves, goggles).

- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides).

- Disposal : Incinerate via certified waste management systems.

- Reference : Follow SDS guidelines from reputable suppliers (e.g., Ambeed, Inc.) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

- Methodology : Cross-validate using complementary techniques:

- Contradictory NMR peaks : Re-run experiments under anhydrous conditions or use H-N HMBC to confirm assignments.

- Crystallographic anomalies : Check for twinning using SHELXL’s TWIN/BASF commands. Compare with DFT-optimized structures to identify lattice strain .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Catalyst Screening : Test Pd(OAc) vs. RhCl for cross-coupling efficiency.

- Reaction Conditions : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate tosylation.

- Table :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc) | DMF | 72 |

| RhCl | Toluene | 65 |

| (Hypothetical data based on analogous indole syntheses ) |

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s reactivity?

- Methodology :

- Electrophilic Reactivity : Calculate Fukui indices to predict regioselectivity in substitution reactions.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Validate with experimental IC values .

Q. What role do substituent effects play in modifying the electronic properties of this compound?

- Methodology :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF) at the indole C5 position to enhance electrophilicity. Monitor changes via cyclic voltammetry (e.g., E shifts).

- Spectroscopic Trends : UV-Vis absorption maxima correlate with substituent Hammett σ values .

Q. How can cross-disciplinary approaches (e.g., bioassay-guided synthesis) improve the utility of this compound in drug discovery?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.